5-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine
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Overview
Description
5-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 3-(chloromethyl)-2-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to ensure high purity and yield. The reaction conditions are optimized to achieve efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
5-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine exerts its effects involves interactions with various molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(chloromethyl)pyridine: Similar structure but lacks the trifluoromethyl group.
5-Bromo-α,α,α-trifluoro-m-tolualdehyde: Contains a trifluoromethyl group but differs in the position and type of functional groups.
Uniqueness
5-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the pyridine ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C7H4BrClF3N |
---|---|
Molecular Weight |
274.46 g/mol |
IUPAC Name |
5-bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4BrClF3N/c8-5-1-4(2-9)6(13-3-5)7(10,11)12/h1,3H,2H2 |
InChI Key |
WDCDLTXTNFYKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CCl)C(F)(F)F)Br |
Origin of Product |
United States |
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